5-Hydroxy-6-methylbenzimidazole
Overview
Description
5-Hydroxy-6-methylbenzimidazole is a compound that has been studied in the context of its role in the biosynthesis of vitamin B12. It is considered a precursor to 5,6-dimethylbenzimidazole, a component of vitamin B12, as demonstrated in the transformation processes observed in Eubacterium limosum . This compound is also related to other benzimidazole derivatives that have been synthesized and evaluated for various applications, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methylbenzimidazole-related compounds has been explored in several studies. For instance, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, a derivative expected to be useful for creating new functional molecules, was synthesized from 3,4-diaminobenzoic acid . Additionally, novel unsymmetric bisbenzimidazoles were synthesized using chloroacetic acid, p-hydroxyl aromatic aldehydes, and aromatic diamines, providing new methods for creating benzimidazole derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-Hydroxy-6-methylbenzimidazole is not detailed in the provided papers, related compounds such as methyl 4-hydroxybenzoate have been analyzed using single crystal X-ray structure determination and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing . These techniques could potentially be applied to 5-Hydroxy-6-methylbenzimidazole for a detailed understanding of its structure.
Chemical Reactions Analysis
The transformation of 5-Hydroxy-6-methylbenzimidazole into various cobamides has been observed in Eubacterium limosum, indicating its role in the biosynthesis of vitamin B12 . Additionally, the methylation of 5-hydroxybenzimidazole to 5-methoxybenzimidazole in Clostridium thermoaceticum suggests a precursor function of hydroxybenzimidazoles in the biosynthesis of methoxybenzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-6-methylbenzimidazole itself are not directly discussed in the provided papers. However, studies on related benzimidazole compounds have examined properties such as basicity and the effects of substituents on the basicity of the nitrogen atoms within the heterocycle . These findings can provide insights into the behavior of 5-Hydroxy-6-methylbenzimidazole in various environments and its potential reactivity.
Scientific Research Applications
Role in Vitamin B12 Biosynthesis
5-Hydroxy-6-methylbenzimidazole plays a crucial role in the biosynthesis of vitamin B12 in anaerobic bacteria. Research indicates that it acts as a precursor for the 5,6-dimethylbenzimidazole moiety of vitamin B12. Experiments with Eubacterium limosum have shown that this compound, along with its derivatives, is transformed into vitamin B12, suggesting a regiospecific transformation process in the biosynthesis pathway (Schulze, Vogler, & Renz, 1998). Further studies confirmed these findings, adding more detail to the proposed biosynthesis mechanism of vitamin B12 via 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole (Renz, Endres, Kurz, & Marquart, 1993).
Enhancing Influenza Virus Multiplication
Benzimidazole derivatives, including 5-hydroxy-6-methylbenzimidazole, have been explored for their activity in enhancing influenza virus multiplication. Research conducted in the 1970s compared the enhancing activity of various polyhydroxyalkyl-benzimidazoles on influenza virus yield, indicating potential applications in virology research (Tamm, 1973).
Ferroelectricity and Antiferroelectricity
Research on benzimidazoles, including 5-hydroxy-6-methylbenzimidazole, has also delved into their properties related to ferroelectricity and antiferroelectricity. These studies are significant for understanding the electrical properties of these compounds and their potential application in electronic devices (Horiuchi et al., 2012).
Future Directions
properties
IUPAC Name |
6-methyl-1H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164661 | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methylbenzimidazole | |
CAS RN |
150956-59-5 | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-6-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.